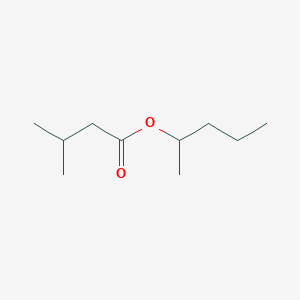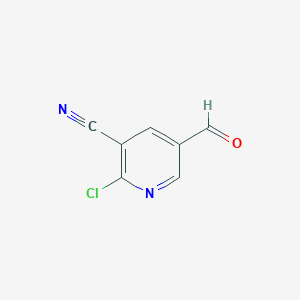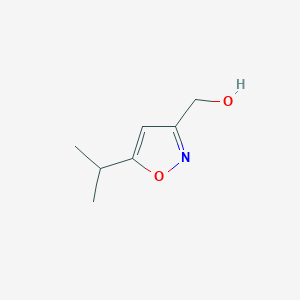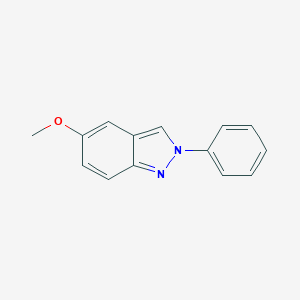
2-(1-Bromocyclopropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Bromocyclopropyl)pyridine” is a chemical compound with the CAS Number: 198759-65-8 . It has a molecular weight of 198.06 and its IUPAC name is 2-(1-bromocyclopropyl)pyridine . It is a light yellow liquid .
Molecular Structure Analysis
The InChI code for “2-(1-Bromocyclopropyl)pyridine” is 1S/C8H8BrN/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-(1-Bromocyclopropyl)pyridine” are not available, pyridine compounds are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
“2-(1-Bromocyclopropyl)pyridine” is a light yellow liquid . It has a molecular weight of 198.06 and its IUPAC name is 2-(1-bromocyclopropyl)pyridine .Scientific Research Applications
Preparation of Pyridine Derivatives
“2-(1-Bromocyclopropyl)pyridine” can be used in the preparation of pyridine derivatives . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
Use in Magnetically Recoverable Catalysts
This compound can be used in magnetically recoverable catalysts. These catalysts can be readily separated from the reaction medium using an external magnet . The high surface area, simple preparation, and modification are among their major advantages .
Synthesis of Thiopyridine
“2-(1-Bromocyclopropyl)pyridine” can be used in the synthesis of thiopyridine. For example, Fe3O4@CoII (macrocyclic Schiff base ligand) 34 was synthesized as an efficient and recoverable catalyst for the synthesis of thiopyridine .
Pharmaceutical Applications
Pyridine derivatives, including “2-(1-Bromocyclopropyl)pyridine”, have various pharmacological properties due to their diverse physiochemical properties like water solubility, weak basicity, chemical stability, hydrogen bond-forming ability, protein-binding capacity, cell permeability, and size of the molecules . These properties have attracted the attention of medicinal chemists for the past few years .
Role in Drug Design
Nitrogen heterocycles, especially pyridine derivatives, constitute important pharmacophores in drug design . Pyridine is one of the nuclear reactants of more than 7000 existing drug molecules of pharmaceutical importance .
Use in Natural Product Research
Natural product research is a mandatory tool for exploring bioactive compounds with unique properties and mode of action to face future challenges . Pyridine-based natural products consist of a variety of interesting compounds with diverse structures that originate from the five kingdoms of life .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-bromocyclopropyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRGCSHYLCMFBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592384 |
Source


|
| Record name | 2-(1-Bromocyclopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromocyclopropyl)pyridine | |
CAS RN |
198759-65-8 |
Source


|
| Record name | 2-(1-Bromocyclopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)

![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)

